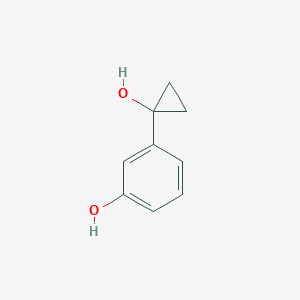

3-(1-Hydroxycyclopropyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxycyclopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,10-11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFOISFMXQWPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Hydroxycyclopropyl Phenol and Analogues

Strategies for Cyclopropanol (B106826) Ring Formation

The creation of the cyclopropanol ring is a key challenge in synthesizing the target compound. Several powerful reactions have been developed for this purpose, each with distinct mechanisms and applications.

The Kulinkovich reaction is a highly effective method for preparing cyclopropanol derivatives from carboxylic esters. organic-chemistry.orgnrochemistry.com This transformation utilizes a Grignard reagent, typically one with a beta-hydrogen like ethylmagnesium bromide, in the presence of a catalytic amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄). wikipedia.orgthieme-connect.com

The reaction proceeds through a fascinating catalytic cycle. Initially, two equivalents of the Grignard reagent react with the titanium alkoxide to form a transient dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination, releasing an alkane (e.g., ethane) and forming a key reactive intermediate: a titanacyclopropane. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate in a double alkylation process to yield the cyclopropanol product after acidic workup. organic-chemistry.orgyoutube.com The titanium catalyst is regenerated during the cycle, allowing it to be used in substoichiometric amounts. wikipedia.org

The general scheme for the Kulinkovich reaction is as follows:

Step 1: Formation of the dialkyltitanium complex.

Step 2: β-hydride elimination to form the titanacyclopropane intermediate. youtube.com

Step 3: Reaction of the titanacyclopropane with the ester. youtube.com

Step 4: Regeneration of the catalyst and formation of the magnesium cyclopropoxide product. youtube.com

Step 5: Aqueous workup to yield the final cyclopropanol. youtube.com

To synthesize 3-(1-hydroxycyclopropyl)phenol, a suitable starting material would be an ester derivative of 3-hydroxybenzoic acid, which would react with a Grignard reagent like ethylmagnesium bromide in the presence of the titanium catalyst.

| Substrate (Ester) | Grignard Reagent | Catalyst | Product (Cyclopropanol) | Yield (%) |

|---|---|---|---|---|

| Methyl alkanoate (R = Alkyl) | EtMgBr | Ti(Oi-Pr)₄ (5–10 mol%) | 1-Alkylcyclopropanol | - |

| Methyl butyrate | EtMgBr | Ti(Oi-Pr)₄ | 1-Propylcyclopropanol | 76 |

| Methyl hexanoate | EtMgBr | Ti(Oi-Pr)₄ | 1-Pentylcyclopropanol | 91 |

| Methyl decanoate | EtMgBr | Ti(Oi-Pr)₄ | 1-Nonylcyclopropanol | 94 |

Zinc carbenoid-mediated cyclopropanation, famously known as the Simmons-Smith reaction, is a cornerstone of cyclopropane (B1198618) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), which reacts with an alkene to form a cyclopropane ring. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

To apply this method for cyclopropanol synthesis, the substrate is often an enol ether or an allylic alcohol. In the case of allylic alcohols, the hydroxyl group can act as a directing group, leading to the delivery of the methylene (B1212753) group to the same face of the double bond. organic-chemistry.org

Several modifications have enhanced the scope and reactivity of the original Simmons-Smith reaction:

Furukawa Modification: This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to faster and more reproducible reactions, especially for cationically polymerizable olefins like vinyl ethers. wikipedia.orgnih.gov

Charette Modification: This involves the use of bipyridine complexes of zinc carbenoids, which can be isolated and stored. nih.gov

Shi Modification: This method employs a more electrophilic zinc carbenoid generated from diethylzinc, trifluoroacetic acid, and diiodomethane, allowing for the cyclopropanation of less reactive, electron-deficient alkenes. wikipedia.org

The general mechanism involves the formation of an organozinc carbenoid (e.g., ICH₂ZnI) which then transfers a methylene group to the alkene via a concerted, cheletropic mechanism. wikipedia.org

| Reaction Name/Variant | Reagents | Key Features |

|---|---|---|

| Simmons-Smith (Original) | CH₂I₂ + Zn-Cu couple | Heterogeneous, stereospecific, often directed by proximal hydroxyl groups. wikipedia.orgorganic-chemistry.org |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Homogeneous, increased reactivity, good for vinyl ethers. wikipedia.orgnih.gov |

| Shi Modification | CH₂I₂ + Et₂Zn + CF₃COOH | Forms a more electrophilic carbenoid, effective for electron-deficient alkenes. wikipedia.org |

Cyclopropanol rings can also be constructed through intramolecular cyclization reactions. A classic example is the internal nucleophilic substitution of γ-haloketones. In this approach, a base is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the halogen in the γ-position to displace the halide and form the three-membered ring. This method provides direct access to the cyclopropanol skeleton, which can be further functionalized. The choice of base and reaction conditions is critical to favor the desired 1,3-cyclization over other potential side reactions.

An alternative strategy involves modifying a pre-existing cyclopropane ring to introduce the hydroxyl group. This can be achieved through several pathways:

Oxidation of Cyclopropyl (B3062369) Derivatives: Functionalized cyclopropanes, such as cyclopropylboronic acids or cyclopropylsilanes, can be oxidized to yield cyclopropanols.

Ring Opening of Spiro-Epoxycyclopropanes: A cyclopropane ring can be part of a spirocyclic system with an epoxide, such as an oxaspiro[2.2]pentane. nih.gov These strained systems can undergo ring-opening reactions under either acidic or basic conditions. For instance, acid-catalyzed ionization of the epoxide can lead to a stabilized cyclopropyl carbinyl cation, which rearranges to a cyclobutanone. nih.gov This highlights the unique reactivity imparted by the strained ring system. nih.gov

Radical Reactions: Cyclopropanol derivatives can undergo oxidative radical ring-opening reactions, which can then be followed by cyclization to form different products. nih.gov This pathway underscores the utility of cyclopropanols as precursors to radical intermediates for constructing more complex molecular architectures. nih.govnih.gov

Phenol (B47542) Ring Functionalization and Introduction

The phenol ring is highly susceptible to electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.combritannica.com This property is exploited to introduce or modify functional groups on the aromatic ring.

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.comucalgary.ca This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the hydroxyl group. ucalgary.ca The high reactivity of phenols often allows these reactions to proceed under milder conditions than those required for benzene (B151609), sometimes even without a Lewis acid catalyst. byjus.comchemistrysteps.com

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenol reacts readily with bromine water to produce a white precipitate of 2,4,6-tribromophenol. byjus.com Monosubstitution can be achieved by using a less polar solvent and lower temperatures. byjus.com

Nitration: With dilute nitric acid at low temperatures, phenol yields a mixture of o-nitrophenol and p-nitrophenol. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol, also known as picric acid. byjus.com

Sulfonation: The reaction of phenol with sulfuric acid can be controlled by temperature to favor either the ortho or para product.

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts reactions, although the Lewis acid catalyst can sometimes coordinate with the hydroxyl group, complicating the reaction. chemistrysteps.comlibretexts.org

Kolbe's Reaction: Phenoxide ions, being even more reactive than phenols, can react with weak electrophiles like carbon dioxide to form ortho-hydroxybenzoic acid. byjus.com

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ in H₂O | 2,4,6-Tribromophenol |

| Bromination | Br₂ in CS₂/CHCl₃ | o-Bromophenol and p-Bromophenol |

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol |

| Nitration | Concentrated HNO₃ | 2,4,6-Trinitrophenol (Picric Acid) |

| Kolbe's Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | 2-Hydroxybenzoic acid (Salicylic acid) |

Methods for Attaching Cyclopropyl-Bearing Moieties to Phenolic Systems

The introduction of a cyclopropyl group onto a phenolic scaffold is a key synthetic challenge. Various methods have been developed, often involving transition-metal-catalyzed cross-coupling reactions or multi-step sequences. These approaches provide routes to both C-cyclopropylation and O-cyclopropylation, leading to a diverse array of phenolic compounds bearing this strained ring system.

One effective strategy involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a suitable cyclopropyl organometallic reagent. For instance, cyclopropyl Grignard reagents or tricyclopropylbismuth (B1255716) compounds can be coupled with aryl bromides or triflates to form a direct carbon-carbon bond between the aromatic ring and the cyclopropyl moiety organic-chemistry.orgdigitellinc.com. These reactions often tolerate a wide range of functional groups, making them valuable for the synthesis of functionalized cyclopropyl arenes organic-chemistry.orgdigitellinc.com.

Another approach is a two-step sequence involving the alkenylation of a phenol followed by cyclopropanation. For example, 1-methylvinyl aryl ethers can be synthesized from phenols and then subjected to cyclopropanation using reagents like bis(chloromethyl)zinc to yield 1-methylcyclopropyl aryl ethers acs.orgnih.govresearchgate.net. This method provides access to O-linked cyclopropyl moieties.

Transition metal catalysis, particularly with palladium, has been instrumental in these transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of sterically demanding and electron-rich phosphine (B1218219) ligands can enable the efficient coupling of a variety of (hetero)aryl chlorides even at room temperature nih.gov.

Below is a table summarizing common cross-coupling methods for the synthesis of aryl cyclopropanes.

| Coupling Partners | Catalyst/Reagent | Product Type |

| Aryl bromide/triflate + Cyclopropyl Grignard | Palladium catalyst, Zinc bromide (additive) | Aryl cyclopropane |

| Aryl halide/triflate + Tricyclopropylbismuth | Palladium catalyst | Aryl cyclopropane |

| Phenol + 1-Methylvinylating agent | Copper(II) diacetate, then Bis(chloromethyl)zinc | 1-Methylcyclopropyl aryl ether |

| Thiophenol + Cyclopropylboronic acid | Copper(II) acetate (B1210297), 2,2'-bipyridine | Aryl cyclopropyl sulfide |

Advanced Synthetic Protocols and Considerations

Beyond the initial attachment of the cyclopropyl group, more advanced synthetic methods are employed to generate complex analogues and introduce specific stereochemistry. These protocols often involve multi-step sequences and specialized reagents to achieve the desired molecular complexity.

Tertiary cyclopropanols can undergo oxidative fragmentation to generate reactive intermediates, providing a powerful tool for synthesis. This approach leverages the inherent ring strain of the cyclopropane ring. When treated with hypervalent iodine reagents, such as phenyliodine(III) dicarboxylates, tertiary cyclopropanols can fragment to produce mixed anhydrides. This reaction is particularly efficient with electron-withdrawing carboxylate ligands on the iodine reagent and can result in high yields of the anhydride (B1165640) products.

These generated mixed anhydrides are versatile acylating agents and can react with a variety of nucleophiles, including amines, alcohols, phenols, and thiols. This methodology allows for the late-stage modification of complex molecules and has been applied in the diversity-oriented synthesis of bioactive compounds. The fragmentation proceeds rapidly, often within minutes, and is compatible with a wide range of functional groups.

The general scheme for this oxidative fragmentation is as follows:

Step 1: The tertiary cyclopropanol reacts with a phenyliodine(III) dicarboxylate.

Step 2: An intermediate is formed which undergoes a Grob-type fragmentation.

Step 3: This fragmentation cleaves the carbon-carbon bonds adjacent to the oxygen, resulting in the formation of a mixed anhydride and an alkene.

This strategy has proven valuable in total synthesis, where the cyclopropanol acts as a pluripotent functional group that can be transformed into various other functionalities at a late stage in the synthetic sequence.

The synthesis of analogues of this compound with specific stereochemistry requires the use of stereoselective and diastereoselective reactions. The development of such pathways is crucial, as the biological activity of chiral molecules is often dependent on their stereochemical configuration.

One of the most powerful methods for generating chiral cyclopropanes is the Simmons-Smith cyclopropanation. While the classic reaction is not asymmetric, modifications using chiral auxiliaries or catalysts have been developed to achieve high levels of enantioselectivity. Tandem reactions, where sequential transformations are carried out in one pot without isolating intermediates, have proven particularly effective for the enantio- and diastereoselective synthesis of cyclopropyl alcohols.

These tandem approaches can involve an initial asymmetric alkyl or vinyl addition to an aldehyde to create a chiral allylic zinc alkoxide intermediate. This intermediate then undergoes a directed diastereoselective cyclopropanation using an in-situ generated zinc carbenoid. This one-pot strategy minimizes the handling of reactive intermediates and maximizes molecular complexity and yield. These methods allow for the synthesis of skeletally diverse chiral cyclopropyl alcohols with high enantio- and diastereoselectivity.

The following table outlines key strategies for stereoselective cyclopropanation.

| Method | Key Feature | Outcome |

| Asymmetric Simmons-Smith | Use of chiral ligands or auxiliaries with zinc carbenoids. | Enantiomerically enriched cyclopropanes. |

| Tandem Asymmetric Addition-Cyclopropanation | One-pot asymmetric addition to an aldehyde followed by cyclopropanation. | High enantio- and diastereoselectivity. |

The construction of complex analogues of this compound often necessitates multi-step reaction sequences. These sequences allow for the gradual build-up of molecular complexity and the introduction of various functional groups at specific positions. Flow chemistry, where reagents are passed through columns packed with immobilized reagents and catalysts, offers a modern paradigm for multi-step synthesis. This approach allows for the linking of individual reactions into a continuous sequence, enabling the automated synthesis of complex molecules.

Multi-component reactions (MCRs) are another powerful tool for the efficient synthesis of complex molecules. MCRs combine three or more reagents in a one-pot fashion to generate a product that contains portions of all the starting materials. This approach significantly accelerates the synthesis of compound libraries for biological screening and allows for the rapid generation of molecular diversity. For example, reactions like the Betti reaction can combine a phenol, an aldehyde, and an amine to create complex scaffolds in a single step.

These advanced synthetic strategies, whether sequential or convergent, are essential for exploring the structure-activity relationships of this compound analogues and for the development of new chemical entities with tailored properties.

Chemical Reactivity and Reaction Mechanisms of 3 1 Hydroxycyclopropyl Phenol

Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring, particularly when substituted with a hydroxyl group (forming a cyclopropanol) and an aryl group, is susceptible to ring-opening reactions. This reactivity is driven by the release of significant ring strain. The scission of the C-C bond can be initiated through various catalytic methods, leading to linear alkyl chains.

The ring scission of aryl-substituted cyclopropanols like 3-(1-hydroxycyclopropyl)phenol can be achieved under acidic, metallic, or photoredox catalysis. The choice of catalyst and conditions determines the reaction pathway and the resulting products.

Brønsted Acid Catalysis : Strong Brønsted acids, such as triflic acid (TfOH), particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), can catalyze the ring-opening of arylcyclopropanes. nih.govscispace.com This system enhances the acidity and promotes the reaction, often at room temperature. scispace.com For aryl-substituted cyclopropanes, the reaction can proceed via an SN1-type mechanism where the cyclopropane ring opens to form a stabilized carbocation intermediate before reacting with a nucleophile. nih.gov

Transition Metal Catalysis : Various transition metals are effective catalysts for cyclopropanol (B106826) ring-opening, frequently operating through radical pathways. Manganese compounds, such as manganese(II) acetylacetonate (B107027) (Mn(acac)₂) or manganese(III) acetate (B1210297) (Mn(OAc)₃), are commonly used. nih.govorganic-chemistry.orgresearchgate.net These reactions often require elevated temperatures. researchgate.net Other metal catalysts, including those based on iron (Fe), silver (Ag), rhodium (Rh), and palladium (Pd), have also been employed to activate and cleave the cyclopropane ring. nih.govresearchgate.netnih.gov

| Catalyst Type | Example Catalyst/Reagents | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|---|

| Brønsted Acid | TfOH in HFIP | Room Temperature | Ionic (SN1-type) | nih.govscispace.com |

| Manganese | Mn(acac)₂, Mn(OAc)₃ | Elevated Temperature (e.g., 120°C) | Radical | nih.govorganic-chemistry.org |

| Other Metals | AgNO₃, FeSO₄, Rh(I), Pd(0) | Varies (often elevated temperature) | Radical or Organometallic | nih.govresearchgate.netnih.gov |

| Photoredox | Organic Dyes / Light | Room Temperature, Visible Light | Radical (via Radical Cation) | nih.gov |

The oxidative fragmentation of cyclopropanols is a key transformation that typically proceeds through a radical-mediated pathway. This process generates a β-keto radical, a versatile intermediate for further C-C bond formation.

The generally accepted mechanism, particularly for Mn(III)-mediated reactions, involves the following steps:

Oxidation and Deprotonation : The Mn(III) species, such as Mn(OAc)₃, coordinates to the hydroxyl group of the cyclopropanol. A one-electron oxidation occurs, leading to a proton loss and the formation of a cyclopropoxy radical intermediate.

Homolytic Cleavage : The strained C1-C2 bond of the cyclopropane ring undergoes rapid homolytic cleavage (β-scission). This step is thermodynamically favorable due to the release of ring strain.

Formation of β-Keto Radical : The ring scission results in the formation of a stable β-keto alkyl radical. acs.org This radical is a key intermediate that can be trapped by various radical acceptors in subsequent steps. nih.govorganic-chemistry.org

Computational studies using DFT (Density Functional Theory) suggest that for Mn(III)-catalyzed reactions, a mechanism involving a metal-bound radical is energetically more favorable than a pathway involving a free radical. rsc.org In photoredox catalysis, the mechanism begins with a single-electron transfer (SET) from the arylcyclopropane to an excited photocatalyst, generating a cyclopropane radical cation. This cation is then susceptible to nucleophilic attack, which induces the ring-opening and formation of a benzylic radical, which can be further functionalized. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a primary site for reactions such as acylation and alkylation. Its reactivity is distinct from the tertiary alcohol on the cyclopropyl (B3062369) ring, allowing for selective transformations.

Acylation of the phenolic hydroxyl group yields phenolic esters. This transformation is commonly achieved using acylating agents like acid chlorides or anhydrides. organic-chemistry.orgmdpi.com However, in a molecule like this compound, which also possesses an alcoholic hydroxyl group, achieving selectivity is a critical challenge.

Different strategies have been developed to control which hydroxyl group is acylated:

Selective Phenolic Acylation : Specific reagents can favor the acylation of the more acidic phenolic hydroxyl group. The use of vinyl carboxylates as acyl donors in the presence of rubidium fluoride (B91410) (RbF) can achieve selective phenolic acylation. researchgate.net Another method employs diacyl disulfides with 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, which also shows high selectivity for phenolic and primary aliphatic hydroxyls. researchgate.net An efficient one-pot method uses organic salts as acylating reagents mediated by diethylaminosulfur trifluoride (DAST) at room temperature. researchgate.netrsc.org

Selective Alcoholic Acylation : Conversely, conditions can be tailored to favor the less acidic alcoholic hydroxyl group. Research has shown that microwave-assisted acylation of (hydroxyalkyl)phenols with standard acid chlorides in a solvent like tetrahydrofuran (B95107) (THF) leads to highly selective acylation of the alcoholic hydroxyl group. tandfonline.comtandfonline.comresearchgate.net

| Target Hydroxyl | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| Phenolic | Vinyl Carboxylates, Rubidium Fluoride (RbF) | High selectivity for the phenolic -OH. | researchgate.net |

| Phenolic | Organic Salts, Diethylaminosulfur Trifluoride (DAST) | One-pot reaction at room temperature. | researchgate.netrsc.org |

| Alcoholic | Acid Chlorides, Microwave Irradiation | High selectivity for the alcoholic -OH. | tandfonline.comtandfonline.comresearchgate.net |

Alkylation of the phenolic hydroxyl group results in the formation of an ether, a reaction known as etherification. The most widely used method for this transformation is the Williamson ether synthesis. gordon.edumasterorganicchemistry.com This reaction proceeds via an SN2 mechanism and involves two main steps:

Deprotonation : The phenol (B47542) is treated with a base to form a nucleophilic phenoxide anion. Due to the acidity of phenols, moderately strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient, although stronger bases like sodium hydride (NaH) can also be used. gordon.eduorganic-synthesis.com

Nucleophilic Substitution : The resulting phenoxide ion attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether C-O bond. masterorganicchemistry.com

For the Williamson ether synthesis, primary alkyl halides are the most effective substrates, as secondary and tertiary alkyl halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.comorganicchemistrytutor.com The choice of solvent depends on the base used; polar aprotic solvents like DMF or acetonitrile (B52724) are common with bases like K₂CO₃, while the parent alcohol or THF may be used with alkoxides or NaH, respectively. masterorganicchemistry.comorganic-synthesis.com

Electrophilic Aromatic Substitution on the Phenol Ring

The benzene (B151609) ring in this compound is "activated" towards electrophilic aromatic substitution (EAS), meaning it is more reactive than benzene itself. This is primarily due to the powerful electron-donating effect of the phenolic hydroxyl group. lumenlearning.comunizin.org

The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents.

-OH Group (Hydroxyl) : This is a strongly activating, ortho-, para-directing group. unizin.orgorganicchemistrytutor.com The oxygen atom donates electron density to the aromatic ring via resonance (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.orgstackexchange.com This donation of electrons increases the nucleophilicity of the ring, particularly at the ortho and para positions, and stabilizes the cationic sigma complex intermediate formed during the reaction. organicchemistrytutor.comquora.com

-C₃H₄OH Group (1-Hydroxycyclopropyl) : The cyclopropyl group itself is considered a weak activating group and is ortho-, para-directing. This is attributed to the high p-character of its C-C bonds, which allows for conjugation with the aromatic π-system. The tertiary hydroxyl on the cyclopropyl group, however, exerts a deactivating inductive effect.

In this compound, the directing effect is overwhelmingly controlled by the strongly activating phenolic hydroxyl group. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para relative to the -OH group. The available positions are C2, C4, and C6. Substitution is expected to occur predominantly at the C4 (para) and C6 (ortho) positions, with the C2 position being sterically hindered by the adjacent 1-hydroxycyclopropyl group. The ratio of ortho to para products can be influenced by reaction conditions such as temperature and the nature of the electrophile.

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation : Reaction with Br₂ or Cl₂ (often with a Lewis acid, though the activated ring may not require one) would yield bromo- or chloro-substituted derivatives at the ortho and para positions.

Nitration : Treatment with nitric acid (HNO₃) and a sulfuric acid (H₂SO₄) catalyst introduces a nitro (-NO₂) group, again at the ortho and para positions. quora.com

Friedel-Crafts Alkylation/Acylation : Reaction with alkyl halides/acyl halides in the presence of a Lewis acid catalyst would install alkyl or acyl groups on the ring, though these reactions can sometimes be complicated by the reactivity of the hydroxyl groups. rsc.orgwikipedia.org

Mechanistic Investigations of Key Transformations

The cyclopropanol moiety is susceptible to oxidative ring-opening through radical mechanisms. beilstein-journals.orgnih.gov This process is typically initiated by a single electron transfer (SET) from the cyclopropanol to an oxidant, such as a metal salt (e.g., Mn(III), Ag(I)). beilstein-journals.orgnih.gov The initial step can also involve hydrogen atom abstraction from the hydroxyl group to form a cyclopropoxy radical. beilstein-journals.orgnih.gov

This highly strained cyclopropoxy radical undergoes rapid β-scission, cleaving a carbon-carbon bond of the cyclopropane ring. researchgate.net This ring-opening step is driven by the release of ring strain and results in the formation of a more stable β-keto alkyl radical. beilstein-journals.orgnih.gov This β-keto radical is a key intermediate that can participate in a variety of subsequent reactions, including addition to unsaturated systems or tandem cyclizations to form more complex molecular scaffolds. nih.govresearchgate.net For example, these radicals can be trapped by radical acceptors like biaryl isonitriles or N-aryl acrylamides to synthesize phenanthridines and oxindoles. nih.gov

The general mechanism is outlined as follows:

Initiation: Oxidation of the cyclopropanol (e.g., by Ag(I) or Mn(III)) generates a cyclopropoxy radical. beilstein-journals.orgnih.gov

Ring Opening: The cyclopropoxy radical undergoes rapid β-fragmentation to form a β-keto radical. beilstein-journals.org

Propagation/Termination: The β-keto radical adds to a radical acceptor or undergoes further oxidation or cyclization to yield the final product. nih.gov

Lewis acids can activate both the phenolic and the cyclopropyl hydroxyl groups in this compound, promoting a range of transformations. A Lewis acid can coordinate to the oxygen atom of an alcohol, enhancing its leaving group ability or increasing the electrophilicity of an associated functional group.

A notable example is the Lewis acid-promoted Pinner reaction, where an alcohol reacts with a nitrile to form a carboxylic ester. beilstein-journals.org Using a Lewis acid like trimethylsilyl (B98337) triflate, primary aliphatic alcohols can be esterified even in the presence of unprotected phenols, demonstrating high chemoselectivity. beilstein-journals.org This suggests that under these conditions, the aliphatic cyclopropanol hydroxyl group of this compound would react preferentially over the more acidic phenolic hydroxyl. A plausible mechanism involves the formation of a silyl (B83357) ether from the alcohol and an N-nitrilium cation from the nitrile, which then react to form an imino ester intermediate that hydrolyzes to the final product. beilstein-journals.org

Furthermore, Lewis acids are known to promote cascade reactions involving cyclopropane derivatives, often by generating transient donor-acceptor cyclopropanes that can undergo stereoselective ring-opening and annulation. rsc.orgchemrxiv.org

While specific computational studies on the reaction mechanisms of this compound are not detailed in the provided literature, quantum chemical methods are powerful tools for investigating the reactivity of phenolic and cyclopropyl compounds. scienceopen.com Density Functional Theory (DFT) and other quantum chemical calculations are widely used to explore the mechanisms of reactions involving phenolic compounds, particularly their roles as radical scavengers and their behavior in electrophilic substitutions. scienceopen.commdpi.com

For this compound, computational studies could provide significant insights into:

Radical Scavenging Properties: Calculating bond dissociation enthalpies (BDE) of the phenolic O-H bond to understand the initial step in antioxidant activity. scienceopen.com

Electrophilic Substitution: Modeling the transition states for nitration, halogenation, and sulfonation to predict regioselectivity and activation barriers. This can help rationalize the formation of different isomers.

Cyclopropanol Ring Opening: Investigating the energetics of the radical-mediated ring-opening pathway, including the stability of the intermediate cyclopropoxy and β-keto radicals. beilstein-journals.org

Reaction Kinetics: Using computational methods to predict rate constants for various reaction pathways, which can be compared with experimental values where available. nih.gov

Such studies often involve calculating reactivity descriptors like HOMO-LUMO energy gaps, hardness, and electrophilicity to understand the electronic characteristics and reactivity of the molecule. mdpi.commdpi.com

Structural Modifications and Derivatization Studies of 3 1 Hydroxycyclopropyl Phenol

Cyclopropyl (B3062369) Moiety Modifications

The hydroxyl group on the cyclopropyl ring is a prime site for derivatization. Standard reactions for alcohol modification can be applied, though the tertiary nature and the strain of the cyclopropyl ring can influence reactivity. pitt.edu

One common modification is alkylation or etherification of the hydroxyl group to form alkoxycyclopropyl derivatives. This can be achieved through various synthetic methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. msu.edu The synthesis of 1-alkoxycyclopropyl arenes has been documented, providing a pathway to explore the impact of different ether substituents on the molecule's properties. acs.org For instance, the reaction of 1-phenylcyclopropanol with sodium hydride followed by an alkyl halide can yield the corresponding ether. This transformation replaces a hydrogen bond donor (the hydroxyl group) with a hydrogen bond acceptor (the ether oxygen), which can alter the molecule's binding profile with biological targets.

Another potential modification is the esterification of the hydroxyl group. The reaction of the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding cyclopropyl ester. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and potentially introduce new interactions.

The introduction of substituents onto the cyclopropane (B1198618) ring itself offers another avenue for structural diversification. This is a more complex synthetic challenge but can provide valuable insights into the steric and electronic requirements for activity. Methods for the synthesis of substituted arylcyclopropanes often involve multi-step sequences. organic-chemistry.org

One approach involves the use of substituted cyclopropanation reagents in the initial synthesis of the cyclopropyl moiety. For example, using substituted gem-dizinc carbenoids can lead to the formation of 1,2,3-substituted cyclopropanes. researchgate.net Another strategy is the palladium-catalyzed cross-coupling of pre-functionalized cyclopropyl metal reagents with aryl halides. unl.pt These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and functional groups, at specific positions on the cyclopropyl ring.

The presence of additional substituents on the cyclopropyl ring can influence the molecule's lipophilicity, metabolic stability, and conformational preferences. mdpi.com For example, the introduction of a methyl group at the 2-position of the cyclopropyl ring would create a chiral center and could lead to stereospecific interactions with biological targets.

Phenolic Ring Substituent Variation

The position of the 1-hydroxycyclopropyl group on the phenol (B47542) ring defines the compound as an ortho, meta, or para isomer. acs.org 3-(1-Hydroxycyclopropyl)phenol is the meta-isomer. The synthesis and study of the corresponding ortho- and para-isomers, namely 2-(1-hydroxycyclopropyl)phenol (B6264638) and 4-(1-hydroxycyclopropyl)phenol, are essential for understanding the impact of the substituent's position on the molecule's properties. researchgate.netrsc.org

The relative positioning of the hydroxyl and cyclopropyl groups influences intramolecular interactions, such as hydrogen bonding, which can affect the molecule's conformation and acidity. For example, in the ortho-isomer, intramolecular hydrogen bonding between the phenolic hydroxyl group and the cyclopropyl hydroxyl group is possible, which would not be the case for the meta and para isomers. The synthesis of these isomers can be achieved through similar synthetic routes, starting from the corresponding ortho-, meta-, or para-substituted phenols.

Table 1: Positional Isomers of (1-Hydroxycyclopropyl)phenol

| Isomer | Structure |

| 2-(1-Hydroxycyclopropyl)phenol (ortho) |  |

| This compound (meta) |  |

| 4-(1-Hydroxycyclopropyl)phenol (para) |  |

Note: Representative structures. Actual images would need to be generated or sourced.

The introduction of various substituents onto the phenolic ring allows for the systematic modulation of the molecule's electronic properties. The effect of these substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic-donating or electron-withdrawing nature of the substituents. orientjchem.orgresearchgate.netutexas.edunih.gov

Electron-donating groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the aromatic ring and decrease the acidity of the phenolic hydroxyl group. researchgate.net Conversely, electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring and increase the acidity of the phenol. researchgate.netnih.gov

These electronic modifications can have a profound impact on the molecule's reactivity and biological activity. For instance, in the context of antioxidant activity, the ability of the phenol to donate a hydrogen atom is crucial, and this is directly influenced by the electronic nature of the ring substituents. rsc.org Quantitative structure-activity relationship (QSAR) studies on substituted phenols have shown that both hydrophobicity and electronic parameters are key determinants of their biological effects. jst.go.jpjst.go.jp

Table 2: Examples of Substituents and Their Electronic Effects on the Phenol Ring

| Substituent | Position | Electronic Effect | Expected Impact on Phenolic Acidity |

| -CH₃ (Methyl) | para | Electron-donating | Decrease |

| -OCH₃ (Methoxy) | para | Electron-donating | Decrease |

| -Cl (Chloro) | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Increase |

| -NO₂ (Nitro) | para | Strongly electron-withdrawing | Strong Increase |

The phenolic hydroxyl group serves as a versatile handle for the integration of the this compound scaffold into various heterocyclic systems. One of the most explored examples is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. rsc.org

The general synthetic route to these compounds involves the conversion of a phenolic acid to its corresponding acid hydrazide. chemmethod.comgoogle.com For example, a precursor like 3-hydroxybenzoic acid hydrazide can be acylated with another carboxylic acid, and the resulting diacylhydrazine can then be cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole ring using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comutexas.edumdpi.com

The substituents on the phenolic ring of the starting material can influence the efficiency of the cyclization reaction and the properties of the resulting oxadiazole. rsc.org Structure-activity relationship studies on phenolic oxadiazoles (B1248032) have shown that the nature and position of these substituents are critical for their biological activity. nih.govconicet.gov.arconicet.gov.ar The oxadiazole ring itself is an electron-withdrawing group and can act as a bioisostere for ester and amide functionalities, offering a way to modify the molecule's pharmacokinetic and pharmacodynamic properties. rjptonline.org

Table 3: General Synthesis of Phenolic 1,3,4-Oxadiazoles

| Step | Reactants | Reagents/Conditions | Product |

| 1. Hydrazide Formation | Phenolic Ester + Hydrazine Hydrate | Ethanol, Reflux | Phenolic Acid Hydrazide |

| 2. Diacylhydrazine Formation | Phenolic Acid Hydrazide + Acyl Chloride | Base (e.g., Pyridine) | N-Aryl-N'-acylhydrazine |

| 3. Oxadiazole Formation | N-Aryl-N'-acylhydrazine | Dehydrating Agent (e.g., POCl₃, SOCl₂) | 2,5-Disubstituted-1,3,4-Oxadiazole |

Synthesis of Bridged and Fused Systems Incorporating this compound Scaffolds

The unique structural and electronic properties of the cyclopropyl group within the this compound scaffold make it an intriguing starting point for the synthesis of more complex, sterically demanding bridged and fused ring systems. While direct synthetic routes originating from this compound to create such systems are not extensively documented, analogous transformations in related cyclopropane-containing molecules provide a clear blueprint for potential synthetic strategies. These methods leverage the inherent ring strain of the cyclopropane moiety to facilitate the construction of intricate molecular architectures.

One of the most powerful strategies for elaborating cyclopropane rings into fused systems involves the generation and subsequent cycloaddition of carbonyl ylides. Research has demonstrated that rhodium(II) catalysts can effectively initiate the formation of a rhodium carbenoid from a precursor containing both a cyclopropane and a diazoacetyl group. This intermediate can undergo a transannular cyclization, where the electrophilic carbene carbon attacks an adjacent keto group. This step generates a five-membered cyclic carbonyl ylide, which is a reactive 1,3-dipole. researchgate.netacs.org

This transient carbonyl ylide can then be trapped by a variety of dipolarophiles in a 1,3-dipolar cycloaddition reaction to yield complex fused or bridged polycyclic structures. nih.govacs.orgresearchgate.net This methodology was successfully applied in the synthesis of several members of the pterosin family of sesquiterpenes, which are naturally occurring compounds found in bracken fern. researchgate.net The key step in this synthesis involves the Rh(II)-catalyzed reaction of 1-acetyl-1-(diazoacetyl)cyclopropane with a suitable dipolarophile, such as cyclopentenone, to form a dipolar cycloadduct. researchgate.netacs.org

Subsequent acid-catalyzed rearrangement of this adduct can lead to further skeletal transformations. For instance, treatment with acid can induce an opening of the cyclopropyl ring, demonstrating how the latent reactivity of the three-membered ring can be harnessed for skeletal reorganization. acs.org This sequence of a rhodium-catalyzed cyclization-cycloaddition followed by an acid-catalyzed rearrangement provides a robust pathway from a relatively simple cyclopropane precursor to complex fused-ring systems like the pterosins. researchgate.net

The research findings for the synthesis of pterosin analogues via this carbonyl ylide cycloaddition strategy are detailed in the table below. Although the parent scaffold is not this compound, the reactions illustrate a viable and powerful proof-of-concept for how the cyclopropyl group can be synthetically manipulated to build fused ring systems.

| Starting Cyclopropane Precursor | Dipolarophile | Catalyst | Product (Fused System) | Yield | Reference |

| 1-acetyl-1-(diazoacetyl)cyclopropane | Cyclopentenone | Rh₂(OAc)₄ | Dipolar Cycloadduct (Pterosin Precursor) | Good | researchgate.net |

| 1-acetyl-1-(diazoacetyl)cyclopropane | 5,5-dimethylcyclopentenone | Rh₂(OAc)₄ | Dipolar Cycloadduct (Illudin Precursor) | High | acs.org |

| Diazoketone Precursor (with trans-annulated cyclopentane) | Allyl propiolate | Rh₂(OAc)₄ | Oxygen-bridged Polycycle (Guaianolide Skeleton) | Not specified | nih.govacs.org |

Other advanced strategies for constructing bridged and fused rings, such as transition-metal-catalyzed "cut-and-sew" reactions involving C-C bond activation of strained cyclic ketones, could also be envisioned for derivatives of this compound. While these methods have not been specifically applied to this scaffold, they represent the frontier of synthetic organic chemistry for building complex molecular frameworks.

Structure Activity Relationship Sar Analysis of 3 1 Hydroxycyclopropyl Phenol Derivatives

Principles of SAR in Phenolic Compounds

The biological and pharmaceutical activities of phenolic compounds are largely dictated by the phenolic ring and its hydroxyl group(s). researchgate.net These compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.nettorvergata.itnih.gov The ease with which the phenolic hydroxyl group can donate a hydrogen atom to a free radical is a key determinant of this activity. wisdomlib.org

Several key principles govern the SAR of phenolic compounds:

Number and Position of Hydroxyl Groups: The antioxidant capacity of flavonoids and other polyphenols is significantly influenced by the number and arrangement of hydroxyl groups on the aromatic ring system. nih.gov Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity. Their relative positions are also critical; hydroxyl groups in the ortho or para positions to each other often result in higher antioxidant properties compared to those in the meta position. mdpi.com This is due to the increased stabilization of the resulting phenoxyl radical through resonance. mdpi.com

Electron-Donating and Electron-Withdrawing Groups: Substituents on the phenolic ring can significantly modulate its activity. Electron-donating groups (EDGs) can enhance antioxidant activity by increasing the electron density on the phenol (B47542) ring, which facilitates hydrogen donation. researchgate.net Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity by making hydrogen donation more difficult. researchgate.netacs.org

Lipophilicity: The lipophilicity, or hydrophobicity, of a phenolic compound plays a crucial role in its ability to cross cell membranes and interact with biological targets. ubaya.ac.id This property is often a key parameter in quantitative structure-activity relationship (QSAR) models. jst.go.jp

Steric Factors: The size and shape of substituents can influence how a molecule interacts with a receptor or enzyme active site. ubaya.ac.id Steric hindrance can either block or promote binding, depending on the specific interactions involved.

Correlating Structural Features with Functional Activities

The unique combination of a phenolic ring, a hydroxyl group, and a cyclopropyl (B3062369) moiety in 3-(1-hydroxycyclopropyl)phenol gives rise to a specific set of molecular interactions that determine its biological activity profile.

The cyclopropyl group is a versatile feature in drug design, known to influence a compound's properties in several ways. acs.orgresearchgate.net Its rigid, three-membered ring structure imparts conformational constraint, which can be entropically favorable for binding to biological targets. rsc.org

Key contributions of the cyclopropyl ring include:

Enhanced Potency and Metabolic Stability: The cyclopropyl group can increase a molecule's potency and make it less susceptible to metabolic breakdown by enzymes like cytochrome P450. acs.orghyphadiscovery.com

Hydrophobic and π-Interactions: The cyclopropyl group can participate in hydrophobic interactions within protein binding pockets. rsc.org Furthermore, the C-C bonds of the cyclopropyl ring have enhanced π-character, allowing for potential π-sigma interactions that can improve binding affinity. acs.orgrsc.org

Altered Physicochemical Properties: The presence of a cyclopropyl ring can alter a drug's pKa, which can in turn affect its absorption and distribution. acs.org In some cases, it has been shown to reduce binding affinity when replacing a double bond. nih.gov

In the context of this compound derivatives, the cyclopropyl moiety can influence how the molecule orients itself within a binding site, potentially leading to enhanced interactions with specific amino acid residues. rsc.orgnih.gov

The phenolic hydroxyl group is a critical pharmacophore for many biological activities, particularly antioxidant and antiproliferative effects. pjmhsonline.comnih.gov Its ability to donate a hydrogen atom is central to neutralizing free radicals. wisdomlib.orgpjmhsonline.com

The position of the hydroxyl group on the phenol ring is also a key determinant of activity. For instance, in many phenolic compounds, a hydroxyl group at the para-position is crucial for antioxidant activity. Studies on various phenolic compounds have shown that the arrangement of hydroxyl groups influences their radical scavenging abilities, with ortho and para di-hydroxyl arrangements often being more effective than meta arrangements. mdpi.comresearchgate.net

In some contexts, the phenolic hydroxyl group may not be essential for certain activities, such as binding to specific protein kinase C isozymes, but can be crucial for others, like anti-tumor-promoting activity. nih.govbohrium.com This highlights the nuanced role of this functional group depending on the biological target.

The nature and position of substituents on the phenol ring can dramatically alter the biological activity of this compound derivatives.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, generally enhances antioxidant activity. researchgate.netresearchgate.net These groups increase the electron density on the ring, making the phenolic proton more easily abstractable by free radicals.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups decrease antioxidant activity. researchgate.netacs.org They pull electron density away from the ring, increasing the bond dissociation enthalpy of the O-H bond and making hydrogen donation less favorable. acs.org

The following table summarizes the general effects of different substituent types on the antioxidant activity of phenolic compounds.

| Substituent Type | General Effect on Antioxidant Activity | Reference |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase | researchgate.net |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease | researchgate.netacs.org |

| Halogens (e.g., -Cl, -Br) | Variable | researchgate.net |

| Additional Hydroxyl Groups | Generally Increase (position dependent) | mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuwec.edu These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. researchgate.netbohrium.com

In the QSAR analysis of phenolic compounds, several key physicochemical parameters are commonly employed to describe the molecules' properties. ubaya.ac.idjst.go.jp

Electronic Parameters: These parameters describe the electronic properties of a molecule and are crucial for modeling activities that involve electronic interactions, such as antioxidant activity. researchgate.net Commonly used electronic parameters include:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. nih.gov

Quantum chemical descriptors: These are calculated using computational chemistry methods and include parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), ionization potential (IP), and bond dissociation enthalpy (BDE). researchgate.netmdpi.com For phenolic antioxidants, lower BDE-OH and IP values are generally associated with higher antioxidant activity. researchgate.net

Lipophilic Parameters: These parameters quantify the hydrophobicity of a molecule, which influences its ability to cross biological membranes and interact with non-polar regions of receptors. ubaya.ac.id The most common lipophilic parameter is:

A typical QSAR equation for the antioxidant activity of phenolic compounds might take the following form:

pIC50 = c0 + c1(Electronic Parameter) + c2(Lipophilic Parameter)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and c0, c1, and c2 are coefficients determined by regression analysis. researchgate.net

The table below provides examples of parameters used in QSAR studies of phenolic compounds.

| Parameter Type | Example Descriptors | Relevance to Activity | References |

| Electronic | Hammett constant (σ), Ionization Potential (IP), Bond Dissociation Enthalpy (BDE) | Describe the ease of hydrogen/electron donation, crucial for antioxidant activity. | researchgate.netnih.govmdpi.com |

| Lipophilic | LogP, LogD | Relate to the ability of the compound to cross cell membranes and access target sites. | jst.go.jpresearchgate.net |

| Steric | Molar Refractivity (MR) | Accounts for the size and shape of the molecule, influencing receptor binding. | ubaya.ac.id |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. | mdpi.com |

By applying these QSAR methodologies, researchers can gain a deeper understanding of the structural requirements for the desired biological activity of this compound derivatives and rationally design new compounds with improved therapeutic potential.

Theoretical Descriptors in SAR Studies

In the quantitative structure-activity relationship (QSAR) analysis of phenol derivatives, theoretical descriptors play a pivotal role. These numerical values, derived from the molecular structure through computational methods, are essential for creating mathematical models that correlate a compound's structure with its biological activity. researchgate.netnih.gov Unlike experimentally determined properties, theoretical descriptors can be calculated for hypothetical molecules, which significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. thescipub.comexplorationpub.com The use of these descriptors allows researchers to understand the specific physicochemical properties—such as electronic, steric, and hydrophobic features—that govern the activity of a series of compounds. explorationpub.comacs.org

Research on various classes of phenolic compounds has successfully employed a range of theoretical descriptors to develop robust QSAR models. nih.govnih.gov These studies provide a framework for how the SAR of this compound derivatives could be approached. The primary categories of descriptors include those based on quantum chemistry, 3D molecular fields, and molecular topology.

Quantum-Chemical Descriptors

Quantum-chemical parameters, calculated using methods like Density Functional Theory (DFT), provide deep insight into the electronic properties of molecules, which are fundamental to receptor-ligand interactions. nih.govwisdomlib.org Studies on phenol derivatives have shown that descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), total energy, hardness (η), chemical potential (µ), and electrophilicity index (ω) are significant predictors of biological activity. thescipub.comnih.govimist.ma

For instance, a QSAR study on the toxicity of 50 phenol derivatives against Tetrahymena pyriformis demonstrated that a model built with DFT-calculated descriptors (molecular weight, hardness, chemical potential, total energy, and electrophilicity index) yielded a high correlation coefficient (r² = 0.91), indicating its strong predictive power. nih.gov Another study on the anti-leukemia activity of 49 phenol derivatives also found that quantum chemical properties were key descriptors in the resulting QSAR models. thescipub.com These findings underscore the importance of electronic properties in determining the biological actions of phenols. nih.govwisdomlib.org

| Phenol Series | Biological Activity | Method | Key Descriptors | Statistical Significance | Source |

|---|---|---|---|---|---|

| 50 Phenol Derivatives | Toxicity vs. Tetrahymena pyriformis | DFT (B88-PW91/DZVP) | Molecular Weight, Hardness (η), Chemical Potential (µ), Total Energy, Electrophilicity Index (ω) | r² = 0.91, r(cv)² = 0.88 | nih.gov |

| 49 Phenol Derivatives | Anti-Leukemia (L1210 cells) | DFT (B88-PW91/DZVP) | Total Electrophilicity, Highest Negative Charge (Qmin) | High r² and r(cv)² reported | thescipub.com |

| 25 Phenol Derivatives | Inhibitory Concentration (IC50) | DFT | Total Energy, LUMO Energy | r² = 0.938 | wisdomlib.org |

| 31 Flavonoids (Phenolic) | Antiradical Activity | DFT (B3LYP/6-31G(d,p)) | EHOMO, ELUMO, Energy Gap (ΔEL-H), Dipole Moment (µ), Total Energy (ET) | r² (ANN) = 0.982 | imist.ma |

3D-QSAR Descriptors

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize descriptors based on the 3D alignment of molecules. explorationpub.comnih.gov These techniques calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned compounds. explorationpub.com The resulting contour maps provide a visual and intuitive guide for structural modification, highlighting regions where changes are likely to enhance or diminish activity. researchgate.netnih.gov

A 3D-QSAR study on phenolic analogues and their apoptosis-inducing activity against L1210 cells produced a highly predictive CoMFA model with a cross-validated q² of 0.874 and a non-cross-validated r² of 0.930. nih.gov Similarly, for a series of 28 phenol ether derivatives acting as non-covalent proteasome inhibitors, a robust CoMSIA model was developed (q² = 0.584, r² = 0.989) that identified the contributions of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields to the inhibitory activity. explorationpub.comexplorationpub.com These studies showcase how 3D-QSAR can effectively guide the rational design of potent derivatives by mapping the spatial requirements of the target's binding site. explorationpub.com

| Compound Series | Biological Activity | Model | Field Contributions | Statistical Significance | Source |

|---|---|---|---|---|---|

| Phenolic Analogues | Caspase-mediated apoptosis (L1210 cells) | CoMFA | Steric, Electrostatic | q² = 0.874, r² = 0.930 | researchgate.netnih.gov |

| Electron-attracting Phenols | Cytotoxicity (L1210 cells) | CoMSIA | Not specified | q² = 0.836, r² = 0.950 | researchgate.netnih.gov |

| 28 Phenol Ether Derivatives | Proteasome Inhibition | CoMSIA (SEHA) | Steric (12.6%), Electrostatic (35.2%), Hydrophobic (27.6%), H-Bond Acceptor (24.5%) | q² = 0.584, r² = 0.989, r²pred = 0.921 | explorationpub.comexplorationpub.com |

| Flavonoids (Phenolic) | Inhibition of OCT2 | CoMFA & CoMSIA | Steric, Electrostatic, Hydrophilic | Statistically significant models reported | nih.govbohrium.com |

Topological and Other Descriptors

In addition to quantum and 3D descriptors, other theoretical parameters are also valuable. Topological descriptors, which are derived from the 2D representation of a molecule, quantify aspects like molecular size, shape, and branching. wisdomlib.org Physicochemical parameters such as the octanol/water partition coefficient (log P) and Verloop's sterimol descriptors, though sometimes determined experimentally, are often calculated and used in theoretical models to account for hydrophobicity and steric effects, respectively. nih.gov For example, QSAR models for the anticancer activity of phenols have successfully incorporated descriptors for hydrophobicity and electronic effects. nih.gov A study on the inhibition of 5-LOX and COX by phenol derivatives used 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors to build its predictive models. orientjchem.org

Advanced Research Applications in Chemical Biology and Early Drug Discovery

Compound Synthesis for Biological Evaluation

The generation of 3-(1-hydroxycyclopropyl)phenol and its analogs for biological screening is a critical first step in elucidating their therapeutic potential. This involves both the rational design of specific derivatives and the application of high-throughput synthesis methods to create large libraries of related compounds.

Rational drug design is a strategy that leverages the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. nih.gov For phenolic compounds like this compound, a primary consideration in rational design is often the metabolic liability of the phenol (B47542) group, which can undergo rapid glucuronidation, leading to poor bioavailability. nih.govnih.govresearchgate.net To address this, researchers often design bioisosteres of the phenol group. For instance, replacing the phenolic hydroxyl group with a metabolically stable isostere, such as an aminopyrimidine, has been shown to improve the pharmacokinetic profile of inhibitors targeting enzymes like phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net

Another key aspect of rational design is the use of computational tools to predict and analyze the interactions between a ligand and its target protein. explorationpub.comexplorationpub.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the relationship between the structural features of a series of compounds and their biological activity. explorationpub.comexplorationpub.com These models can guide the design of novel derivatives with enhanced potency. For example, in the design of non-covalent proteasome inhibitors, 3D-QSAR studies have provided insights into the structural modifications that can enhance biological activity. explorationpub.comexplorationpub.com

The modification of other parts of the this compound scaffold can also be guided by rational design principles. For instance, the synthesis of various 2-substituted 3-(p-hydroxyphenyl)-1-propenes has been carried out to characterize them as mechanism-based inhibitors of dopamine beta-hydroxylase. nih.gov This highlights how systematic structural modifications can be used to probe the active site of an enzyme and develop potent inhibitors.

High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds, which can then be screened for biological activity. rug.nlrug.nl This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds. For the synthesis of analogues of this compound, multicomponent reactions (MCRs) are a powerful tool. MCRs allow for the construction of complex molecules from simple starting materials in a single step, which is ideal for the rapid generation of diverse compound libraries. rug.nlrug.nl

The development of automated platforms for synthesis can further accelerate the creation of compound libraries. For example, an automated platform has been developed for the high-throughput synthesis of polypeptides, enabling the generation of up to 1200 compounds in a single day. chemrxiv.org While this example focuses on polypeptides, similar principles of automation can be applied to the synthesis of small molecule libraries based on the this compound scaffold.

The table below provides an overview of different synthesis strategies that can be applied to generate derivatives of this compound for biological evaluation.

| Synthesis Strategy | Description | Key Advantages | Relevant Examples |

| Rational Design | Knowledge-based design of specific molecules to interact with a biological target. | High probability of success, improved potency and selectivity. | Design of phenol bioisosteres to improve metabolic stability. nih.govresearchgate.net |

| High-Throughput Synthesis | Rapid, automated synthesis of large libraries of compounds. | Efficient exploration of chemical space, identification of novel hits. | Use of multicomponent reactions to generate diverse libraries. rug.nlrug.nl |

| Parallel Synthesis | Simultaneous synthesis of a series of related compounds in separate reaction vessels. | Faster than traditional sequential synthesis, allows for rapid SAR studies. | Synthesis of a series of 2-substituted 3-(p-hydroxyphenyl)-1-propenes. nih.gov |

Identification of Biological Targets and Pathways

Once a library of this compound analogues has been synthesized, the next crucial step is to identify their biological targets and the pathways they modulate. This is achieved through a combination of in vitro biochemical assays and in silico computational methods.

In vitro biochemical assays are essential for determining the inhibitory activity of compounds against specific enzymes. nih.govnih.gov For phenolic compounds, a variety of assays can be employed to assess their biological effects. For example, the antioxidant potential of phenolic compounds can be measured using assays such as the ABTS ({2, 2 '- azinobis- (3-ethyl-benzothiazoline-6-sulphonic acid)}) assay. nih.gov

To assess enzyme inhibition, specific assays are developed based on the enzyme of interest. For instance, the inhibitory activity of 2-substituted 3-(p-hydroxyphenyl)-1-propenes against dopamine beta-hydroxylase was determined by monitoring the enzyme-catalyzed hydroxylation reaction. nih.gov Similarly, the inhibitory potential of 1-hydroxycyclopropane carboxylic acid phosphate, a related cyclopropane-containing compound, was evaluated against enzymes that metabolize phosphoenolpyruvate. nih.gov

It is important to be aware of potential artifacts in in vitro assays involving phenolic compounds. Due to their volatility and potential for auto-oxidation, phenols can lead to cross-contamination in multi-well plates, which can affect the reliability of the results. nih.gov Therefore, careful assay design and the use of appropriate controls are crucial for obtaining accurate data.

The table below summarizes some of the in vitro assays that can be used to evaluate the biological activity of this compound derivatives.

| Assay Type | Purpose | Example |

| Enzyme Inhibition Assay | To determine the potency of a compound against a specific enzyme. | Measuring the inhibition of dopamine beta-hydroxylase activity. nih.gov |

| Antioxidant Assay | To assess the radical scavenging activity of a compound. | ABTS assay. nih.gov |

| Cell Viability Assay | To determine the cytotoxicity of a compound. | Monitoring the viability of cells treated with the compound. nih.gov |

| Nitric Oxide Production Assay | To evaluate the anti-inflammatory potential of a compound. | Measuring the suppression of LPS-induced nitric oxide generation. mdpi.com |

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. semanticscholar.orgnih.govnih.govjbcpm.combiomedpharmajournal.orgmdpi.com This method is widely used in drug discovery to screen virtual compound libraries and to understand the molecular basis of ligand-target interactions. semanticscholar.orgbiomedpharmajournal.org

In the context of phenolic compounds, molecular docking studies have been used to investigate their interactions with various protein targets. For example, docking studies have been performed to understand the binding of ortho-substituted phenols to tyrosinase and to predict whether a molecule can act as a substrate for the enzyme. nih.gov Similarly, molecular docking has been used to study the binding of phenolic compounds to human pancreatic α-amylase, an important target in the management of diabetes. nih.gov

The results of molecular docking studies can provide valuable insights into the key interactions between a ligand and its target, such as hydrogen bonds and hydrophobic interactions. explorationpub.comexplorationpub.comsemanticscholar.org This information can then be used to guide the rational design of more potent and selective inhibitors. For instance, in a study of phenol ether derivatives as non-covalent proteasome inhibitors, molecular docking was used to analyze the binding models and identify the key interactions responsible for their activity. explorationpub.comexplorationpub.com

Lead Optimization and Preclinical Development Considerations

Once a hit compound with promising biological activity has been identified, it enters the lead optimization phase. The goal of lead optimization is to improve the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, to make it a suitable candidate for preclinical development. patsnap.comichorlifesciences.com

For phenolic compounds like this compound, a major focus of lead optimization is often on improving metabolic stability. nih.govnih.govresearchgate.netresearchgate.netyoutube.com As mentioned earlier, the phenolic hydroxyl group is susceptible to glucuronidation, which can lead to rapid clearance from the body. nih.govresearchgate.net Strategies to address this include the introduction of steric hindrance around the hydroxyl group or its replacement with a bioisosteric equivalent. researchgate.net

In addition to improving metabolic stability, lead optimization also involves refining the structure of the compound to enhance its potency and selectivity for the target of interest. patsnap.comichorlifesciences.com This is typically an iterative process involving the synthesis and testing of a series of analogues to establish a structure-activity relationship (SAR). patsnap.com

Before a compound can advance to clinical trials, it must undergo preclinical development, which involves a series of in vitro and in vivo studies to assess its safety and efficacy. nih.govnih.gov This includes evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. nih.govnih.govnih.govrti.org For example, preclinical studies on chlorcyclizine derivatives for the treatment of Hepatitis C virus infection involved the evaluation of their in vitro ADME properties and in vivo pharmacokinetic profiles. nih.govnih.gov

The table below outlines the key stages of lead optimization and preclinical development.

| Stage | Key Activities | Goals |

| Lead Optimization | Synthesis and testing of analogues, SAR studies, improvement of metabolic stability. | Enhance potency, selectivity, and pharmacokinetic properties. patsnap.comichorlifesciences.com |

| Preclinical Development | In vitro and in vivo ADME studies, toxicity testing. | Assess the safety and efficacy of the compound before clinical trials. nih.govnih.gov |

Strategies for Enhancing Target Selectivity

Enhancing the target selectivity of a lead compound like this compound is a critical step in medicinal chemistry to minimize off-target effects and improve the therapeutic index. The strategies employed would focus on modifying its structure to maximize interactions with the desired biological target while reducing binding to other proteins.

The phenol group serves as a key interaction point, often acting as a hydrogen bond donor (via the hydroxyl group) or participating in pi-stacking interactions with aromatic amino acid residues in a protein's binding pocket. The cyclopropyl (B3062369) group, a small, rigid, and lipophilic moiety, is frequently used in drug design to probe hydrophobic pockets and to provide a specific conformational arrangement. acs.orgresearchgate.net

Key strategies would include:

Structure-Based Design: If the 3D structure of the target protein is known, computational modeling and molecular docking studies would be used to visualize how this compound binds. This allows for the rational design of derivatives with substituents that can form additional favorable interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic interactions) with specific residues in the target's active site, thereby increasing binding affinity and selectivity.

Bioisosteric Replacement: The cyclopropyl ring itself is often considered a bioisostere for other groups. researchgate.net Its unique electronic properties and rigid nature can be exploited to improve selectivity. acs.orgresearchgate.net For instance, if a flexible alkyl chain in another compound leads to off-target binding, replacing it with a rigid cyclopropyl group can lock the molecule into a conformation that is optimal for the intended target but unfavorable for others.

Substituent Scanning: A common academic and industrial approach involves synthesizing a library of analogs by adding various substituents at different positions on the phenol ring. Structure-activity relationship (SAR) studies on these analogs help identify which positions are sensitive to modification and which substituents improve selectivity. For example, adding a small methyl group versus a bulkier tert-butyl group could dramatically alter how the molecule fits into on-target versus off-target binding sites.

Modulation of Physicochemical Properties for Improved Drug Candidate Profiles

A biologically active compound does not become a drug until it possesses a suitable profile of physicochemical properties that allow for favorable absorption, distribution, metabolism, and excretion (ADME). The structure of this compound offers several avenues for modification to optimize these properties. youtube.com

The cyclopropyl group is known to contribute to metabolic stability. acs.orgresearchgate.net Its C-H bonds are stronger than those in alkanes, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org The phenol group, while often crucial for target binding, can be a liability as it is prone to phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance from the body.

Strategies for improving the drug candidate profile include:

Modulating Lipophilicity (LogP): Lipophilicity is a key factor influencing a drug's absorption, permeability, and metabolic clearance. The inherent lipophilicity of the cyclopropyl group can be balanced by modifications to the phenol ring. researchgate.net Adding polar groups (e.g., amines, amides) would decrease LogP and potentially improve solubility, while adding non-polar groups (e.g., halogens, alkyl chains) would increase it. The optimal LogP value is a trade-off between membrane permeability and aqueous solubility.

Increasing Metabolic Stability: To prevent the rapid metabolism of the phenol group, it can be sterically shielded by adding substituents at the ortho positions (adjacent to the hydroxyl group). Another strategy is to replace the phenol with a bioisostere that can still perform the same function (e.g., hydrogen bonding) but is less metabolically labile.

The following table illustrates how hypothetical modifications to the parent compound could modulate key physicochemical properties.

| Compound Name | Modification | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Metabolic Stability |

| This compound | Parent Compound | Baseline | Moderate (Phenol is a metabolic hotspot) |

| 2-Methyl-3-(1-hydroxycyclopropyl)phenol | Add methyl group ortho to hydroxyl | Increase | Increase (Steric shielding of phenol) |

| 5-Amino-3-(1-hydroxycyclopropyl)phenol | Add amino group meta to hydroxyl | Decrease | No significant change |

| 3-(1-Methoxycyclopropyl)phenol | Methylate cyclopropyl hydroxyl | Increase | Increase (Removes a potential site for oxidation) |

This table is illustrative and based on general medicinal chemistry principles.

Academic Contributions to Early-Stage Drug Discovery Processes

While specific academic research on this compound is not prominent, academic labs contribute significantly to the foundational knowledge required for such a project. psu.edu University research plays a crucial role in developing new synthetic methods, exploring novel biological mechanisms, and providing the initial validation for new chemical scaffolds.

Key academic contributions relevant to this compound would involve:

Development of Novel Synthetic Methods: Academic research frequently focuses on creating new and efficient ways to synthesize complex molecules. psu.edu For a compound like this compound, this could include developing novel cyclopropanation reactions or new methods for functionalizing phenol rings that are more efficient, safer, and have a broader substrate scope. psu.edunih.gov

Fragment-Based Screening: The phenol and cyclopropyl moieties are common fragments in libraries used for fragment-based drug discovery (FBDD). Academic research often pioneers the development and screening of such libraries to identify small molecular fragments that bind to a biological target. These fragments can then be grown or linked to build a more potent lead compound.

Elucidation of Biological Pathways: University research is fundamental to understanding the complex biological pathways involved in diseases. By identifying and validating new biological targets, academic science provides the essential starting point for drug discovery campaigns that might eventually lead to the design of specific inhibitors like this compound derivatives.